molecular formula C10H10F2N2O B1197647 4,6-Difluoroserotonin CAS No. 62105-98-0

4,6-Difluoroserotonin

Cat. No.: B1197647
CAS No.: 62105-98-0
M. Wt: 212.2 g/mol
InChI Key: YODGOKJFDASQKQ-UHFFFAOYSA-N
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Description

4,6-Difluoroserotonin is a synthetic analog of serotonin, a well-known neurotransmitter. This compound is characterized by the substitution of fluorine atoms at the 4 and 6 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoroserotonin typically involves the fluorination of serotonin or its precursors. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the indole ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction conditions often involve low temperatures and anhydrous solvents to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoroserotonin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives, oxidized quinones, and reduced amines, depending on the specific reaction conditions .

Scientific Research Applications

4,6-Difluoroserotonin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoroserotonin involves its interaction with serotonin receptors and transporters. The fluorine atoms can influence the binding affinity and selectivity of the compound, altering its pharmacological profile. The compound can act as an agonist or antagonist at various serotonin receptors, modulating neurotransmission and related physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoroserotonin is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to mono-fluorinated or non-fluorinated analogs. This dual substitution can enhance its stability, binding affinity, and selectivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

3-(2-aminoethyl)-4,6-difluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-6-3-7-8(9(12)10(6)15)5(1-2-13)4-14-7/h3-4,14-15H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODGOKJFDASQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)O)F)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211164
Record name 4,6-Difluoroserotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62105-98-0
Record name 4,6-Difluoroserotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062105980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Difluoroserotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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